PHA-767491 hydrochloride

Cdc7 inhibition antiproliferative activity cancer cell line panel

Select PHA-767491 for its unique dual Cdc7/CDK9 inhibition. Unlike single-target agents, it prevents replication initiation without fork stalling and induces p53-independent apoptosis, a distinct profile validated in preclinical models. This compound is essential for studies where broad efficacy is required.

Molecular Formula C12H12ClN3O
Molecular Weight 249.69 g/mol
CAS No. 942425-68-5
Cat. No. B1679759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePHA-767491 hydrochloride
CAS942425-68-5
SynonymsPHA767491;  PHA-767491;  PHA 767491;  CAY10572;  CAY-10572;  CAY 10572.
Molecular FormulaC12H12ClN3O
Molecular Weight249.69 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=C1NC(=C2)C3=CC=NC=C3.Cl
InChIInChI=1S/C12H11N3O.ClH/c16-12-9-7-11(8-1-4-13-5-2-8)15-10(9)3-6-14-12;/h1-2,4-5,7,15H,3,6H2,(H,14,16);1H
InChIKeyIMVNFURYBZMFDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSOr.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PHA-767491 Hydrochloride (CAS 942425-68-5): A Dual Cdc7/CDK9 ATP-Competitive Inhibitor for DNA Replication Initiation Research


PHA-767491 hydrochloride (also known as CAY10572, NMS-1116354) is a potent, ATP-competitive dual inhibitor of cell division cycle 7 (Cdc7) kinase and cyclin-dependent kinase 9 (CDK9), with IC₅₀ values of 10 nM and 34 nM respectively in cell-free assays . It belongs to the pyrrolopyridinone chemical class and functions by preventing the initiation of DNA replication without impeding replication fork progression, distinguishing it mechanistically from conventional DNA synthesis inhibitors [1]. Unlike selective Cdc7 inhibitors such as XL413, PHA-767491's dual-target profile simultaneously disrupts both DNA replication (via Cdc7) and transcription (via CDK9), a property that has driven its extensive characterization across multiple cancer models [2]. The compound induces apoptotic cell death in a p53-independent manner and has demonstrated tumor growth inhibition in preclinical xenograft models [1].

Why PHA-767491 Hydrochloride Cannot Be Substituted with Generic Cdc7 or CDK9 Inhibitors


Generic substitution with selective Cdc7 inhibitors (e.g., XL413) or selective CDK9 inhibitors fails because PHA-767491 hydrochloride's dual-target inhibition profile produces a distinct biological outcome that neither single-target agent can replicate. Direct comparative studies reveal that while XL413 exhibits potent biochemical DDK inhibition (low nanomolar IC₅₀), it demonstrates significant antiproliferative activity in only 1 out of 10 tumor cell lines tested, whereas PHA-767491 shows broad efficacy across the same panel [1]. This divergence is attributed to PHA-767491's concurrent inhibition of CDK9, which suppresses MCL-1 expression—a key anti-apoptotic protein—thereby sensitizing cancer cells to apoptosis in ways that Cdc7-selective inhibitors cannot achieve [2]. Furthermore, the two DDK inhibitor chemotypes (PHA-767491 and XL413) exhibit differential effects on MCM phosphorylation patterns and cell cycle regulation [3]. Consequently, substituting PHA-767491 with a selective Cdc7 inhibitor such as XL413 or a CDK9-selective agent would fundamentally alter experimental outcomes, particularly in studies requiring concurrent disruption of replication initiation and transcriptional elongation.

PHA-767491 Hydrochloride (942425-68-5) Quantitative Differentiation Evidence Guide: Comparative Data Against Closest Analogs


Superior Cellular Antiproliferative Activity of PHA-767491 Hydrochloride Versus Selective Cdc7 Inhibitor XL413

In a direct head-to-head comparison across a panel of 10 tumor cell lines, PHA-767491 demonstrated broad antiproliferative activity, whereas the selective Cdc7 inhibitor XL413 showed significant activity in only 1 of the 10 cell lines tested [1]. Both compounds were confirmed to be effective biochemical DDK inhibitors with low nanomolar IC₅₀ values against purified kinase, yet their cellular activities were highly divergent—a finding that underscores the functional importance of PHA-767491's dual Cdc7/CDK9 inhibition for achieving meaningful cellular efficacy [1].

Cdc7 inhibition antiproliferative activity cancer cell line panel XL413 comparator

PHA-767491 Hydrochloride Kinase Selectivity Profile: 20- to 100-Fold Discrimination Against Off-Target CDKs and Related Kinases

PHA-767491 hydrochloride displays a defined selectivity window against a panel of 31+ kinases. It exhibits approximately 20-fold selectivity against CDK1, CDK2, and GSK3-β; 50-fold selectivity against MK2 and CDK5; and 100-fold selectivity against PLK1 and CHK2 [1]. Testing against 38 serine/threonine and tyrosine kinases further confirmed no inhibitory effect on 15 kinases [2].

kinase selectivity CDK1 CDK2 GSK3-β PLK1 CHK2

PHA-767491 Hydrochloride In Vivo Antitumor Efficacy: p53-Independent Apoptosis Induction in Preclinical Xenograft Models

PHA-767491 hydrochloride induces apoptotic cell death in a p53-independent manner and produces tumor growth inhibition in preclinical cancer models [1]. In hepatocellular carcinoma xenografts, administration of PHA-767491 decreased Chk1 phosphorylation and increased in situ cell apoptosis, with evidence of synergistic activity when combined with 5-fluorouracil [2]. In multiple myeloma cellular models, PHA-767491 demonstrated an overall additive effect with standard-of-care agents including melphalan, bortezomib, and doxorubicin [3].

in vivo xenograft tumor growth inhibition p53-independent apoptosis preclinical cancer models

Distinct Mechanism of Action: PHA-767491 Hydrochloride Prevents Replication Origin Activation Without Impeding Fork Progression

Unlike conventional DNA synthesis inhibitors (e.g., hydroxyurea, aphidicolin) that block replication elongation and trigger sustained DNA damage responses, PHA-767491 hydrochloride prevents the activation of replication origins but does not impede replication fork progression and does not trigger a sustained DNA damage response [1]. Treatment leads to reduced phosphorylation of MCM2, a direct Cdc7 substrate, confirming target engagement at replication origins .

DNA replication initiation replication fork progression MCM2 phosphorylation DNA damage response

PHA-767491 Hydrochloride Proliferation Inhibition Profile Across 61 Cancer Cell Lines: Defined GI₅₀ Range and p53-Status Independence

PHA-767491 hydrochloride inhibits proliferation across a broad range of solid and hematologic cancer cell lines, with GI₅₀ values typically ranging from 0.3–2 μM . Testing across 61 cell lines revealed IC₅₀ values ≤10 μM [1]. Notably, antiproliferative activity is independent of p53 status: IC₅₀ values for p53-deficient SF268 cells (0.86 μM) and p53-expressing HCT116 cells (0.97 μM) were comparable .

antiproliferative activity cancer cell line panel GI₅₀ p53 status

PHA-767491 Hydrochloride as an NRF2 Inhibitor: A Repurposed Activity Enhancing Anti-Cancer Properties via Redox Modulation

Through high-throughput screening of approximately 5,900 drug-like molecules using HepG2 hepatocellular carcinoma cells, PHA-767491 was identified as a potent inhibitor of NRF2 transcriptional activity [1]. Treatment of multiple myeloma cells with PHA-767491 was associated with inhibition of NRF2 nuclear translocation, increased mitochondrial superoxide levels, and inhibition of cell growth [1].

NRF2 inhibition oxidative stress drug repurposing mitochondrial superoxide

Optimal Research Applications for PHA-767491 Hydrochloride (942425-68-5) Based on Quantitative Differentiation Evidence


Target Validation Studies Requiring Cellular Efficacy: Cdc7/CDK9 Dual Inhibition as a Functional Prerequisite

Researchers conducting target validation studies of Cdc7 kinase should prioritize PHA-767491 hydrochloride over selective Cdc7 inhibitors such as XL413. Direct comparative data demonstrate that while XL413 is a potent biochemical inhibitor of DDK, it exhibits antiproliferative activity in only 1 of 10 tumor cell lines, whereas PHA-767491 shows broad cellular efficacy [1]. This functional divergence indicates that selective Cdc7 inhibition is insufficient for achieving meaningful cellular phenotypes; the dual Cdc7/CDK9 inhibition profile of PHA-767491 is required. For studies aimed at demonstrating the therapeutic relevance of Cdc7 inhibition in cellular models, PHA-767491 provides the necessary efficacy window that selective alternatives cannot deliver [1].

Mechanistic Dissection of DNA Replication Initiation Versus Elongation

PHA-767491 hydrochloride is uniquely suited for studies designed to distinguish between the initiation and elongation phases of DNA replication. Unlike conventional DNA synthesis inhibitors (hydroxyurea, aphidicolin) that block replication fork progression and induce DNA damage responses, PHA-767491 prevents replication origin activation without impeding fork progression and without triggering a sustained DNA damage response [2]. This distinct mechanism makes PHA-767491 the tool compound of choice for investigating replication initiation dynamics, origin firing regulation, and the cellular consequences of origin activation failure in isolation from elongation defects [2].

p53-Independent Apoptosis Studies in p53-Mutant or p53-Deficient Cancer Models

Investigators studying apoptosis induction in p53-mutant or p53-deficient cancer backgrounds should select PHA-767491 hydrochloride based on its demonstrated p53-independent mechanism of action [2]. Antiproliferative activity is comparable between p53-expressing cells (HCT116 IC₅₀=0.97 μM) and p53-deficient cells (SF268 IC₅₀=0.86 μM) . This property is particularly valuable for research in tumor types with high p53 mutation frequencies, where many standard chemotherapeutic agents fail due to p53-dependent apoptosis requirements. PHA-767491 provides a reliable tool for exploring Cdc7/CDK9-targeted therapeutic strategies in these clinically challenging genetic backgrounds [2].

Combination Therapy Preclinical Studies with 5-Fluorouracil, Melphalan, Bortezomib, or Doxorubicin

For preclinical studies evaluating rational combination strategies, PHA-767491 hydrochloride offers a defined evidence base for additive and synergistic interactions. In hepatocellular carcinoma xenograft models, PHA-767491 enhanced the efficacy of 5-fluorouracil through Chk1 phosphorylation inhibition and Mcl-1 downregulation [3]. In multiple myeloma cellular models, PHA-767491 demonstrated an overall additive effect with standard-of-care agents including melphalan, bortezomib, and doxorubicin, even in the presence of stromal cell co-culture that mimics the bone marrow microenvironment [4]. These established combination profiles provide researchers with validated starting points for exploring Cdc7/CDK9 inhibition in the context of existing chemotherapeutic regimens [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for PHA-767491 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.